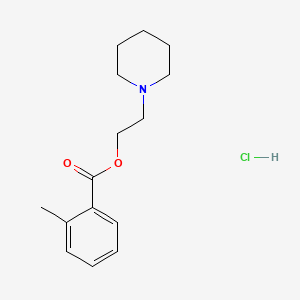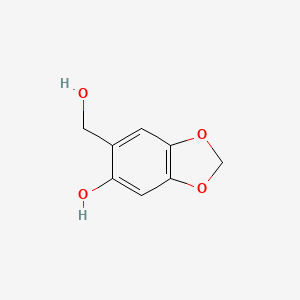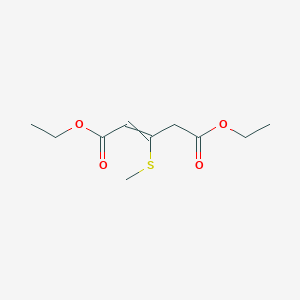
Diethyl 3-(methylsulfanyl)pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-(methylsulfanyl)pent-2-enedioate is an organic compound with the molecular formula C10H16O4S It is a diester derivative of pent-2-enedioic acid, featuring a methylsulfanyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(methylsulfanyl)pent-2-enedioate typically involves the esterification of 3-(methylsulfanyl)pent-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(methylsulfanyl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Applications De Recherche Scientifique
Diethyl 3-(methylsulfanyl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 3-(methylsulfanyl)pent-2-enedioate involves its interaction with molecular targets through its ester and methylsulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or oxidation-reduction processes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl maleate: Similar ester structure but lacks the methylsulfanyl group.
Diethyl fumarate: Another diester of pent-2-enedioic acid but with a different geometric configuration.
Diethyl 2-(methylsulfanyl)succinate: Similar structure with the methylsulfanyl group on a different carbon atom.
Uniqueness
Diethyl 3-(methylsulfanyl)pent-2-enedioate is unique due to the presence of the methylsulfanyl group at the third carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90931-62-7 |
|---|---|
Formule moléculaire |
C10H16O4S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
diethyl 3-methylsulfanylpent-2-enedioate |
InChI |
InChI=1S/C10H16O4S/c1-4-13-9(11)6-8(15-3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3 |
Clé InChI |
ZEMHMNSCRUYQEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=CC(=O)OCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


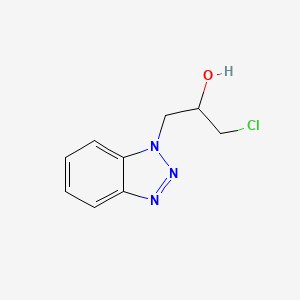



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)
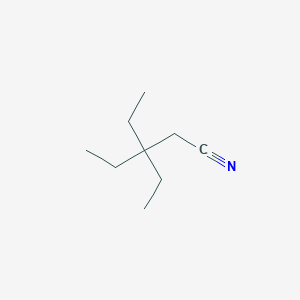
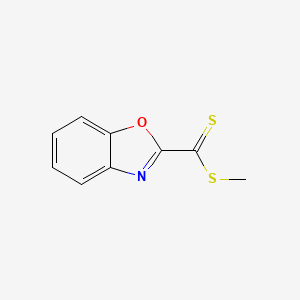
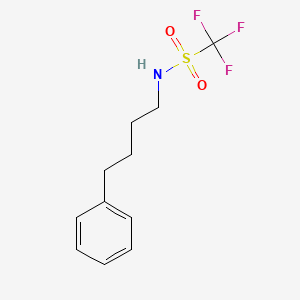
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
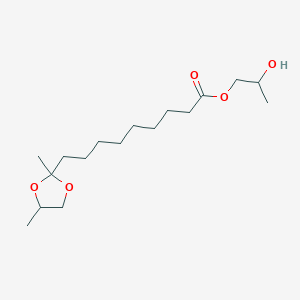
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
